Product packaging for 3-Morpholin-4-ylquinolin-6-ol(Cat. No.:)

3-Morpholin-4-ylquinolin-6-ol

Cat. No.: B8568399
M. Wt: 230.26 g/mol
InChI Key: ZSBHZPWCAGUOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Morpholin-4-ylquinolin-6-ol is a high-purity chemical compound offered for research and development purposes. This compound features a hybrid heterocyclic structure comprising a quinoline core, a morpholino substituent, and a hydroxyl group. This specific architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. While the specific biological profile of this exact compound requires further investigation, its structural features are of significant interest. In particular, the morpholino group is a common pharmacophore found in molecules designed to interact with enzyme active sites. Structurally similar amino-pyrimidine and quinoline compounds have been widely studied and shown to possess potent inhibitory activity against various protein-tyrosine kinases, which are established targets in oncology research . Compounds with the morpholine moiety are frequently explored in the development of potential therapeutic agents, including antitumor drugs . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O2 B8568399 3-Morpholin-4-ylquinolin-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-morpholin-4-ylquinolin-6-ol

InChI

InChI=1S/C13H14N2O2/c16-12-1-2-13-10(8-12)7-11(9-14-13)15-3-5-17-6-4-15/h1-2,7-9,16H,3-6H2

InChI Key

ZSBHZPWCAGUOQH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C3C=CC(=CC3=C2)O

Origin of Product

United States

Synthetic Strategies for 3 Morpholin 4 Ylquinolin 6 Ol and Its Derivatives

Established Synthetic Pathways for the Core 3-Morpholin-4-ylquinolin-6-ol Structure

The formation of the this compound backbone is primarily accomplished through the creation of a crucial carbon-nitrogen bond between the quinoline (B57606) and morpholine (B109124) moieties. Palladium-catalyzed cross-coupling reactions are the cornerstone of this transformation, offering high efficiency and broad functional group tolerance.

Palladium-Catalyzed Coupling Approaches

The Buchwald-Hartwig amination stands out as a key palladium-catalyzed reaction for the synthesis of aryl amines, making it highly suitable for coupling morpholine with a quinoline core. wikipedia.org This reaction involves the use of a palladium catalyst, a phosphine ligand, and a base to facilitate the formation of the C-N bond between an aryl halide (or triflate) and an amine. wikipedia.org

In a typical synthetic route to a 3-morpholinoquinoline derivative, a 3-haloquinoline serves as the electrophilic partner and morpholine acts as the nucleophile. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as XPhos and RuPhos often providing high yields. nih.gov The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org

For the synthesis of compounds analogous to this compound, researchers have successfully employed these conditions. For instance, the reaction of 3-bromo-2-aminopyridine with morpholine using a Pd₂(dba)₃/XPhos catalytic system has been reported to yield the desired 3-morpholino-2-aminopyridine, demonstrating the feasibility of this approach on similar heterocyclic systems. nih.gov

Catalyst System ComponentFunctionCommon Examples
Palladium Precatalyst Source of the active Pd(0) catalyst.Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes the palladium center and facilitates the catalytic cycle.XPhos, RuPhos, SPhos, BINAP
Base Activates the amine nucleophile.NaOt-Bu, LiHMDS, K₃PO₄
Solvent Provides the reaction medium.Toluene, Dioxane, THF

Precursor Design and Intermediate Synthesis

The successful synthesis of this compound hinges on the availability of appropriately functionalized precursors. A common strategy involves starting with a quinoline ring that is halogenated at the 3-position and possesses a protected hydroxyl group at the 6-position.

A key precursor is a 3-bromo-6-methoxyquinoline. The synthesis of such precursors can be achieved through various established methods for quinoline synthesis. One approach is the intramolecular cyclization of (Z)-4-((4-bromophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones to yield 6-bromoquinoline precursors. rsc.org The methoxy group serves as a protecting group for the phenol, which can be cleaved in a later step to reveal the 6-hydroxy functionality. The final step to obtain this compound would involve the deprotection of the methoxy group, which can typically be achieved using reagents like boron tribromide (BBr₃).

Diversification and Derivatization Strategies

Once the core this compound structure is established, further modifications can be introduced to explore the structure-activity relationships (SAR) of its derivatives. These modifications can be targeted at the quinoline ring, the morpholine moiety, or through the attachment of other bioactive scaffolds.

Modifications on the Quinoline Ring System

The quinoline ring of this compound offers several positions for further functionalization, allowing for the fine-tuning of its electronic and steric properties. Substituents can be introduced at various positions to potentially enhance biological activity or modulate physicochemical properties. For example, the introduction of different groups on the quinoline ring of related kinase inhibitors has been shown to significantly impact their potency. nih.gov

Common modifications include:

Halogenation: Introduction of halogen atoms can alter the electronic properties and provide handles for further cross-coupling reactions.

Alkylation/Arylation: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce alkyl or aryl groups at specific positions.

Nitration followed by reduction: This sequence allows for the introduction of an amino group, which can be further derivatized.

Substitutions within the Morpholine Moiety

While the morpholine ring itself is generally stable, modifications can be introduced, although this is less common than derivatization of the quinoline core. Synthesis of substituted morpholine precursors allows for the introduction of diversity prior to the coupling step. For instance, using substituted morpholines in the Buchwald-Hartwig amination would lead to derivatives with functional groups on the morpholine ring.

Hybridization with Other Bioactive Scaffolds

A powerful strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to achieve a synergistic or multi-target effect. mdpi.comnih.govmdpi.com The this compound scaffold can be linked to other bioactive moieties to generate novel chemical entities with potentially enhanced or new biological activities. frontiersin.org

Advanced Synthetic Methodologies and Chemical Transformations

The construction of the this compound molecule can be approached through several synthetic routes, primarily involving the late-stage introduction of the morpholine ring onto a quinoline core. A key strategy involves the preparation of a 3-halo-6-hydroxyquinoline intermediate, which then undergoes a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction with morpholine.

One of the most effective methods for forging the C-N bond between the quinoline ring and the morpholine is the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is widely used for the synthesis of arylamines and has been successfully applied to the amination of various halo-pyridines and -quinolines. researchgate.netresearchgate.net The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of an aryl halide with an amine. wikipedia.org For the synthesis of this compound, a plausible route would involve the reaction of 3-bromo-6-hydroxyquinoline with morpholine under these conditions. The hydroxyl group at the 6-position may require protection prior to the coupling reaction to prevent side reactions.

The synthesis of the requisite 3-halo-6-hydroxyquinoline precursor can be achieved through various established methods for quinoline synthesis, followed by halogenation. For instance, a Skraup synthesis using a substituted aminophenol could provide the 6-hydroxyquinoline core, which can then be selectively halogenated at the 3-position. study.com

Chemical transformations of the resulting this compound can be directed at the hydroxyl group. For example, etherification or esterification of the 6-hydroxy group can provide a library of derivatives with potentially modulated biological activities. The phenolic nature of the hydroxyl group also makes it amenable to reactions such as O-alkylation and the Mannich reaction. nih.gov

Below is a table summarizing a proposed synthetic approach and potential transformations:

Step Reaction Type Reactants Key Reagents/Catalysts Product
1Halogenation6-HydroxyquinolineN-Bromosuccinimide (NBS)3-Bromo-6-hydroxyquinoline
2Protection3-Bromo-6-hydroxyquinolineBenzyl bromide, K₂CO₃6-(Benzyloxy)-3-bromoquinoline
3Buchwald-Hartwig Amination6-(Benzyloxy)-3-bromoquinoline, MorpholinePd(OAc)₂, BINAP, NaOtBu4-(6-(Benzyloxy)quinolin-3-yl)morpholine
4Deprotection4-(6-(Benzyloxy)quinolin-3-yl)morpholineH₂, Pd/CThis compound
5 (Transformation)EtherificationThis compound, Alkyl halideK₂CO₃, Acetone6-(Alkoxy)-3-morpholin-4-ylquinoline
6 (Transformation)EsterificationThis compound, Acyl chloridePyridine (B92270), CH₂Cl₂3-Morpholin-4-ylquinolin-6-yl acetate

Isotopic Labeling for Mechanistic and Distribution Studies

Isotopic labeling is a crucial technique for elucidating reaction mechanisms and for studying the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. clearsynth.com For this compound, isotopic labels such as deuterium (²H or D) and carbon-13 (¹³C) can be incorporated into either the quinoline scaffold or the morpholine moiety.

Deuterium Labeling:

Deuterium-labeled compounds can be synthesized to investigate kinetic isotope effects or to create more metabolically stable analogues. clearsynth.com A common strategy for deuterium labeling is to use deuterated building blocks in the synthesis. For instance, a deuterated morpholine, such as morpholine-d₈, can be used in the final Buchwald-Hartwig amination step to produce 3-(morpholin-d₈-4-yl)quinolin-6-ol. google.comckisotopes.comisotope.com Alternatively, H-D exchange reactions can be performed on the final compound or a late-stage intermediate using a deuterium source like D₂O in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). nih.gov

Carbon-13 Labeling:

Carbon-13 labeling is instrumental in metabolic studies, allowing for the tracing of the carbon skeleton of a molecule through various biological pathways using techniques like mass spectrometry and NMR spectroscopy. nih.govresearchgate.netnih.gov Similar to deuterium labeling, ¹³C-labeled this compound can be prepared using ¹³C-enriched starting materials. For example, ¹³C-labeled morpholine or a ¹³C-labeled quinoline precursor could be employed in the synthetic sequence. The choice of labeling position depends on the specific metabolic question being addressed.

The following table outlines potential strategies for the isotopic labeling of this compound:

Isotope Labeling Strategy Labeled Reagent/Method Position of Label Application
Deuterium (²H)Use of labeled building blockMorpholine-d₈ in Buchwald-Hartwig aminationMorpholine ringMetabolic stability studies, Kinetic isotope effects
Deuterium (²H)H-D ExchangeD₂O, Pd/C catalyst on final compoundAromatic protons on the quinoline ringMechanistic studies
Carbon-13 (¹³C)Use of labeled building block[¹³C₄]-Morpholine in BuchulationMorpholine ringMetabolic fate and distribution studies
Carbon-13 (¹³C)Synthesis from labeled precursor¹³C-labeled aniline in Skraup synthesisQuinoline ringElucidation of metabolic pathways

Investigations into Biological Activities and Molecular Mechanisms

Enzyme Modulation and Inhibition

Research into 3-Morpholin-4-ylquinolin-6-ol has primarily centered on its capacity to inhibit certain enzymes that are pivotal in cell growth, proliferation, and survival. These inhibitory activities are crucial for its potential therapeutic applications.

Cholinesterase Inhibitory Activities

Currently, there is a lack of publicly available scientific literature and data regarding the cholinesterase inhibitory activities of this compound. No studies have been found that profile its effects on either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE), nor has there been any elucidation of its inhibition kinetics and mechanisms against these enzymes.

No data is available.

No data is available.

No data is available.

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition

The compound this compound has been identified as an inhibitor of the mammalian target of rapamycin (mTOR). googleapis.com mTOR is a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism. Its inhibition is a key target in cancer therapy. While the inhibitory action has been noted in patent literature, specific IC50 values and detailed mechanistic studies are not extensively reported in peer-reviewed publications. googleapis.com

Kinase Inhibition Profiling

Impact of Metal Complexation on Kinase Inhibitory Spectrum

The biological activity of quinoline (B57606) derivatives can be significantly altered through complexation with metal ions. Studies on related indolo[2,3-c]quinoline derivatives have shown that forming complexes with copper(II) can markedly change their kinase inhibitory profile. nih.govnih.gov For instance, a specific morpholine-indoloquinoline derivative (HL8) was found to be a selective inhibitor of the PIM-1 enzyme. However, upon complexation with copper(II) to form complex 8, its inhibitory activity shifted dramatically. The resulting metal complex became a strong inhibitor of five different kinases: SGK-1, PKA, CaMK-1, GSK3β, and MSK1. nih.gov

This strategic use of metal coordination can enhance properties such as aqueous solubility and bioavailability, which may, in turn, augment the antiproliferative activity of the parent compound. nih.govacs.org The formation of these Werner-type coordination complexes introduces new structural and electronic properties, leading to a different spectrum of biological targets compared to the metal-free ligand. nih.govnih.gov This approach highlights a sophisticated strategy for modulating the therapeutic effects of quinoline-based compounds.

Anticancer and Antiproliferative Research

Derivatives of the morpholino-quinoline scaffold have been a key focus of anticancer research, demonstrating notable effects against various cancer cell lines through mechanisms that include the induction of programmed cell death.

In Vitro Cytotoxicity Assessments Against Cancer Cell Lines

The cytotoxic potential of morpholine-containing quinoline and related heterocyclic derivatives has been evaluated against several human cancer cell lines. Research on a series of morpholine-indolo[2,3-c]quinoline derivatives and their copper(II) complexes revealed potent antiproliferative activity, with IC50 values in the low micromolar to sub-micromolar range. nih.govacs.org

Notably, these compounds showed promising selectivity. For example, the copper(II) complexes were particularly effective against the multidrug-resistant Colo320 human colon adenocarcinoma cell line when compared to the doxorubicin-sensitive Colo205 line. nih.gov This suggests a potential advantage in overcoming certain mechanisms of drug resistance in cancer cells. The table below summarizes the cytotoxicity data for selected morpholine-indolo[2,3-c]quinoline derivatives and their copper(II) complexes against colon cancer cell lines and a non-cancerous cell line. nih.gov

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Morpholine-Indolo[2,3-c]quinoline Derivatives

Compound Colo205 (Doxorubicin-sensitive) Colo320 (Multidrug-resistant) MRC-5 (Non-cancerous)
HL¹ 1.8 ± 0.1 1.6 ± 0.1 1.9 ± 0.2
Cu(II) Complex 1 0.93 ± 0.05 0.76 ± 0.04 1.4 ± 0.1
HL⁴ 0.36 ± 0.02 0.31 ± 0.02 0.81 ± 0.04
Cu(II) Complex 4 0.29 ± 0.02 0.19 ± 0.01 0.43 ± 0.02
HL⁸ 0.49 ± 0.03 0.41 ± 0.02 1.1 ± 0.1
Cu(II) Complex 8 0.33 ± 0.02 0.24 ± 0.01 0.89 ± 0.05

Data sourced from a study on latonduine and indolo[2,3-c]quinoline derivatives. nih.gov

Furthermore, other related quinoline-based thiazolidinone derivatives have also shown significant cytotoxic effects. One such compound demonstrated an IC50 value of 7.43 µM against HCT-116 colon cancer cells, which was more potent than the standard chemotherapeutic agent 5-fluorouracil (B62378) (IC50 = 11.36 µM) in the same study. nih.gov

Molecular Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that lead morpholine-indolo[2,3-c]quinoline derivatives and their copper(II) complexes are efficient inducers of apoptosis in Colo320 cells. nih.govnih.gov The process of apoptosis is often mediated by the mitochondrial pathway, which involves the activation of caspases, a family of cysteine proteases that execute cell death. plos.org

Research into the mechanistic aspects has revealed that these compounds can trigger apoptosis through several key events:

Cell Cycle Arrest : Certain quinoline-based thiazolidinone derivatives have been found to arrest the cell cycle at the G2 and S phases, preventing cancer cells from progressing through their division cycle and leading to cell death. nih.gov

Modulation of Apoptotic Proteins : The induction of apoptosis is often controlled by the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins. plos.org Studies on pyrrolo[2,3-d]pyrimidine derivatives, another class of related heterocycles, show that they can enhance the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Caspase Activation : The apoptotic cascade culminates in the activation of executioner caspases like caspase-3. plos.org Treatment with these derivatives has been shown to increase the levels of activated caspase-3 and caspase-9, leading to the cleavage of critical cellular substrates like PARP and ultimately, cell death. plos.orgnih.gov

Other Biological Functionalities Explored in Derivatives

Beyond their anticancer properties, derivatives of the core structure have been investigated for other important biological functions.

Antioxidant Activities (e.g., ABTS Radical-Scavenging)

The antioxidant potential of compounds is often evaluated by their ability to scavenge synthetic radicals like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the pre-formed radical. nih.govmdpi.com While specific data on this compound is not detailed, the antioxidant properties of related heterocyclic systems have been explored. For example, malonate derivatives have been tested using the ABTS assay, with some showing good antioxidant activity comparable to the natural antioxidant quercetin. mdpi.com The ABTS assay is a versatile method applicable to both hydrophilic and lipophilic antioxidants, making it a standard for screening potential antioxidant compounds. nih.govresearchgate.net

Anti-inflammatory Potential

The structural motifs found in this compound are present in various compounds investigated for anti-inflammatory activity. For instance, thiophene (B33073) derivatives containing a morpholine (B109124) ring have been identified as potent anti-inflammatory agents. mdpi.com In one study, a morpholine-containing thiophene compound exhibited anti-inflammatory activity superior to the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model. mdpi.com

Similarly, derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory effects in both carrageenan-induced and croton oil-induced edema tests. nih.gov The mechanism is thought to be related to the iron-chelating properties of these compounds, as key inflammatory enzymes like cyclooxygenase are heme-dependent. nih.gov While the direct anti-inflammatory action of this compound requires further specific investigation, the activities of these related structures suggest that it may be a promising scaffold for developing new anti-inflammatory agents. mdpi.comnih.gov

Antimicrobial Properties

There is currently no specific data in the public scientific literature detailing the antimicrobial properties of this compound. Research into the antimicrobial effects of the quinoline scaffold is well-documented, with numerous studies exploring how different substitutions on the quinoline ring influence activity against various bacterial and fungal strains. nih.govwjpsonline.comscispace.comekb.egj-cst.org These studies often involve synthesizing a series of derivatives and testing them to establish structure-activity relationships. However, without experimental data from such studies that explicitly include and identify the activity of this compound, any discussion of its potential antimicrobial action would be purely speculative.

Corrosion Inhibition Studies

Similarly, a dedicated investigation into the corrosion inhibition properties of this compound has not been reported in the available scientific literature. The utility of quinoline derivatives as corrosion inhibitors, particularly for mild steel in acidic environments, is a recognized area of materials science research. researchgate.netchemsrc.commdpi.com These compounds are known to adsorb onto metal surfaces, forming a protective layer that impedes the corrosion process. The effectiveness of this inhibition is highly dependent on the specific molecular structure, including the nature and position of substituent groups on the quinoline core. Without targeted research on this compound, its efficacy and mechanism as a corrosion inhibitor remain uncharacterized.

Structure Activity Relationship Sar and Design Principles

Correlating Structural Features with Biological Potency and Selectivity

The biological potency and selectivity of quinoline (B57606) derivatives are intricately linked to their structural features. Research on various quinoline-based compounds has demonstrated that modifications to the core structure, including the nature and position of substituents, can dramatically alter their therapeutic effects. researchgate.netresearchgate.net

For instance, studies on quinoline derivatives have highlighted the critical importance of substitution at the 3-position of the quinoline ring for certain biological activities. researchgate.net The presence of a group at this position can be an absolute requirement for potency against specific targets. researchgate.net In the case of 3-Morpholin-4-ylquinolin-6-ol, the morpholine (B109124) ring at the 3-position represents a key structural feature. The morpholine moiety, a common pharmacophore in medicinal chemistry, can influence properties such as solubility, metabolic stability, and target binding. dntb.gov.uaacs.org For example, replacing a morpholine group can impact the drug-like properties of a compound. acs.org

The hydroxyl group at the 6-position (-OH) is another significant feature. The position and presence of hydroxyl groups on the quinoline core are known to be important for the biological activity of hydroxyquinoline derivatives. nih.gov For example, in a series of survivin inhibitors based on a hydroxyquinoline scaffold, the 8-hydroxyquinoline (B1678124) moiety was found to be crucial for their antiproliferative activities. nih.gov While the compound in focus has a 6-hydroxy group, this highlights the general importance of the hydroxyl substituent's placement on the quinoline ring for biological function.

The selectivity of quinoline derivatives for their biological targets is also heavily influenced by their structural arrangement. The design of selective inhibitors often involves exploiting subtle structural differences in the active sites of target proteins. nih.gov By modifying the substituents on the quinoline scaffold, it is possible to develop compounds with high selectivity for one target over others. researchgate.net

The table below illustrates how modifications to a quinoline core can affect biological activity, based on findings from related classes of compounds.

Compound Series Key Structural Feature Observed Biological Effect Reference
Quinoline DerivativesSubstituent at the 3-positionEssential for potent antagonist activity against the α2C-adrenoceptor. researchgate.net
Hydroxyquinoline Analogs8-hydroxyquinoline moietyImportant for antiproliferative activities and survivin inhibition. nih.gov
Thieno[3,2-d]pyrimidinesMorpholine groupGDC-0941, containing a morpholine group, is a potent, selective, and orally bioavailable inhibitor of Class I PI3 Kinase. acs.org
Benzimidazole (B57391) DerivativesLipophilic substituentsFavored inhibitory activity against c-Met tyrosine kinase due to hydrophobic interactions. nih.gov

Influence of Substituent Position and Electronic Nature on Bioactivity

The position and electronic properties (i.e., electron-donating or electron-withdrawing nature) of substituents on the quinoline ring are fundamental to their bioactivity. mdpi.com

Electronic Nature: The electronic nature of substituents can modulate the reactivity and binding affinity of the quinoline scaffold.

Electron-donating groups (EDGs) , such as the hydroxyl (-OH) group at the 6-position and the nitrogen atom of the morpholine ring, can increase the electron density of the quinoline system. This can enhance interactions with electron-deficient pockets in a target protein.

Electron-withdrawing groups (EWGs) , if introduced, could have the opposite effect. For example, studies on other heterocyclic systems have shown that the introduction of fluorine atoms (an EWG) can significantly alter bioactivity. scirp.org In a study of 8-(benzo[d]thiazol-2-yl)quinolin-7-ol derivatives, the introduction of electron-acceptor substituents like cyano (-CN) and nitro (-NO2) groups had a substantial effect on the molecule's electronic properties and stability. mdpi.com

Research on benzimidazole derivatives has shown that substituents with lipophilic properties can enhance inhibitory activity by promoting hydrophobic interactions with the target kinase. nih.gov The morpholine ring in this compound, while generally improving aqueous solubility, also contributes to the lipophilic character of a specific region of the molecule.

The following table summarizes the general influence of substituent properties on the bioactivity of related heterocyclic compounds.

Substituent Property Example Group General Influence on Bioactivity Reference
Electron-Donating-OH, -NH2Can enhance interactions with electron-deficient target sites. researchgate.net
Electron-Withdrawing-F, -CN, -NO2Can alter electronic properties and molecular stability, impacting function. mdpi.comscirp.org
LipophilicPhenyl, tert-butylCan improve binding to hydrophobic pockets within a target protein. nih.gov
Polar/SolubilizingMorpholineCan improve aqueous solubility and metabolic stability. dntb.gov.uaacs.org

Conformational Analysis and its Impact on Ligand-Target Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. pressbooks.pub The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target, as the shape and orientation of the molecule must be complementary to the binding site. organicchemistrytutor.com

For this compound, the key rotatable bonds are between the quinoline ring and the morpholine substituent at the 3-position. The rotation around this bond will determine the orientation of the morpholine ring relative to the planar quinoline core. This orientation can significantly impact how the molecule fits into a receptor's binding pocket.

There are several possible conformations:

Staggered conformations: These are generally more stable and lower in energy. pressbooks.pub In a staggered conformation, the atoms or groups on adjacent atoms are as far apart as possible, minimizing steric hindrance. organicchemistrytutor.com The most stable staggered conformation is often the "anti" conformation, where the largest groups are 180° apart. pressbooks.pub

Eclipsed conformations: These are less stable and higher in energy due to increased repulsion between atoms or groups that are in closer proximity. organicchemistrytutor.commaricopa.edu

The presence of the bulky morpholine group at the 3-position and its interaction with the rest of the quinoline structure will favor certain conformations over others. Computational modeling and experimental methods like X-ray crystallography can be used to determine the preferred conformation of the molecule. ethz.ch The most stable, low-energy conformation is often the one that is biologically active, as it represents the shape the molecule is most likely to adopt when approaching its target. The flexibility of the molecule and the energy barriers between different conformations also play a role; a molecule may need to adopt a higher-energy conformation to bind effectively to a target. csus.edu

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For quinoline-based compounds, several key pharmacophoric elements have been identified.

Based on the structure of this compound and SAR studies of related compounds, the key pharmacophoric elements can be proposed:

The Quinoline Core: This planar, aromatic heterocyclic system serves as the central scaffold, correctly positioning the other pharmacophoric groups. researchgate.net

Hydrogen Bond Donor/Acceptor: The hydroxyl (-OH) group at the 6-position can act as both a hydrogen bond donor and acceptor. The nitrogen atom within the quinoline ring and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors. These are crucial for anchoring the molecule in the binding site of a target protein. researchgate.net

Hydrophobic/Aromatic Region: The fused benzene (B151609) ring of the quinoline scaffold provides a hydrophobic surface that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues in the target protein. researchgate.net

A Bulky Substituent at the 3-Position: The morpholine ring at the 3-position provides bulk and specific steric and electronic properties that can be critical for selectivity and potency. researchgate.net

A hypothetical pharmacophore model for this compound might include a hydrogen bond donor feature (the 6-OH group), one or more hydrogen bond acceptor features (the quinoline nitrogen, morpholine oxygen/nitrogen), and a hydrophobic aromatic feature (the quinoline ring system). nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and its protein target.

Molecular docking studies have been employed to investigate the interaction of quinoline derivatives with various biological targets. For instance, in the context of PI3K/mTOR pathways, which are frequently dysregulated in cancer, docking simulations help to elucidate how these molecules fit into the ATP-binding site of the kinase domain. mdpi.comnih.gov The quinoline core is often crucial for properly positioning the ligand within the binding site. mdpi.com In some cases, the quinoline ring itself may not form direct hydrogen bonds but contributes significantly to hydrophobic interactions with key amino acid residues such as Ile932 and Ile963 in PI3K. mdpi.com The morpholine group, a common feature in PI3K/mTOR inhibitors, also plays a critical role in binding. nih.gov For other targets, such as the BCL6 BTB domain, the quinolinone core can occupy a binding pocket, and modifications at various positions can influence the binding mode and interactions with the protein surface. acs.org

The insights gained from molecular docking are pivotal in explaining the observed biological activities of compounds. For example, the dual inhibitory activity of certain molecules against both PI3K and mTOR can be rationalized by similar docking modes and interactions within the binding sites of both enzymes. nih.gov The flat planar shape of the ligand and the surrounding space in the binding pocket are important factors. nih.gov The predicted binding energies from docking studies often correlate with the experimentally determined inhibitory activities. For instance, lower binding energies suggest a more stable ligand-protein complex, which can translate to higher potency. researchgate.net This correlation allows researchers to prioritize compounds for synthesis and biological testing. The biological activities of quinolone derivatives span a wide range, including antibacterial, antimalarial, antiviral, and anticancer effects, which can be rationalized through their interactions with specific biological targets as revealed by docking studies. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netnih.gov DFT calculations can determine various quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. researchgate.netnih.gov These parameters are crucial for understanding the molecule's reactivity. For instance, a small HOMO-LUMO gap suggests higher reactivity. researchgate.net The geometry of the molecule is typically optimized using a specific DFT functional and basis set, such as B3LYP/6-311G(d,p), to find the most stable conformation before calculating other electronic properties. acs.org

The electronic properties calculated using DFT can be correlated with the biological activity of the compound. The distribution of electron density and the locations of HOMO and LUMO can indicate the sites of electrophilic and nucleophilic attacks, respectively, which is important for understanding reaction mechanisms and binding interactions. acs.org For example, the ability of a molecule to donate or accept electrons, quantified by its HOMO and LUMO energies, can influence its binding affinity to a protein target. researchgate.net These theoretical calculations can support experimental findings and provide a deeper understanding of the structure-activity relationships. researchgate.net

In Silico Prediction of Drug-Likeness and Pharmacokinetic Trends

Various rules and scoring functions, such as Lipinski's rule of five, are used to assess the drug-likeness of a molecule. chemrevlett.com These rules consider physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. chemrevlett.comchemrxiv.org Computational platforms like admetSAR and SwissADME can predict a wide range of ADMET properties, including human oral absorption, Caco-2 permeability, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. nih.govchemrxiv.orgoptibrium.com

For a compound like this compound, these predictions would provide a comprehensive profile of its potential as a drug candidate. The data generated from these in silico models can be presented in a tabular format to facilitate analysis and comparison with other compounds.

Table 1: In Silico ADMET Predictions for a Representative Quinolone Derivative

Parameter Predicted Value Interpretation
Molecular Weight < 500 g/mol Favorable for oral bioavailability nih.gov
logP < 5 Optimal lipophilicity for absorption nih.gov
Hydrogen Bond Donors < 5 Good membrane permeability nih.gov
Hydrogen Bond Acceptors < 10 Good membrane permeability nih.gov
Human Oral Absorption High Likely to be well-absorbed orally nih.gov
Caco-2 Permeability Moderate to High Indicates good intestinal absorption
Plasma Protein Binding Variable Influences distribution and clearance optibrium.com
CYP450 Inhibition Low to Moderate Lower risk of drug-drug interactions optibrium.com

These in silico predictions, combined with molecular docking and quantum chemical calculations, provide a powerful, multi-faceted approach to evaluating the potential of this compound as a therapeutic agent. This computational assessment guides further experimental work by identifying promising candidates and highlighting potential issues that may need to be addressed through chemical modification.

Computational Chemistry and in Silico Approaches

Assessment of General Drug-Like Properties

The evaluation of a compound's drug-like properties is a critical step in modern drug discovery, helping to predict its potential for development into an orally administered therapeutic. In silico methods, which use computational models to estimate these properties, are invaluable for providing an early-stage assessment of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. This section focuses on the in silico evaluation of 3-Morpholin-4-ylquinolin-6-ol based on its fundamental physicochemical properties.

The drug-likeness of a compound is often initially assessed using established guidelines such as Lipinski's Rule of Five. rsc.orgresearchgate.net These rules are based on the observation that the majority of orally active drugs possess certain physicochemical characteristics. The key parameters for this assessment include molecular weight (MW), lipophilicity (expressed as logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). rsc.org

To evaluate this compound, its molecular properties were calculated and are presented in the table below. These properties are crucial in determining its potential for oral bioavailability.

Table 1: Calculated Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight ( g/mol ) 230.26
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Predicted LogP 1.98
Predicted Polar Surface Area (Ų) 51.7

A compound's adherence to Lipinski's Rule of Five is a strong indicator of its potential for good oral absorption and permeation. researchgate.net The rule states that for a compound to be considered drug-like, it should generally have:

A molecular weight of less than 500 Daltons.

A logP value not exceeding 5. nih.gov

No more than 5 hydrogen bond donors. rsc.org

No more than 10 hydrogen bond acceptors. rsc.org

The data for this compound is compared against these criteria in the following table.

Table 2: Lipinski's Rule of Five Analysis for this compound

Lipinski's Rule Parameter Value for this compound Compliance
Molecular Weight (< 500 Da) 230.26 Yes
LogP (< 5) 1.98 Yes
Hydrogen Bond Donors (< 5) 1 Yes
Hydrogen Bond Acceptors (< 10) 4 Yes

The analysis reveals that this compound fully complies with Lipinski's Rule of Five, with zero violations. This is a positive initial finding, suggesting that the compound is likely to have favorable absorption and permeability characteristics.

Further to Lipinski's rules, other parameters such as the number of rotatable bonds and the polar surface area (PSA) are also important predictors of oral bioavailability. A lower number of rotatable bonds (generally ≤ 10) is associated with better oral bioavailability in rats. The polar surface area, which is the sum of the surfaces of polar atoms in a molecule, is a good predictor of drug transport properties. A PSA of less than 140 Ų is often considered favorable for cell membrane permeability.

The predicted number of rotatable bonds for this compound is 2, and its predicted polar surface area is 51.7 Ų. Both of these values fall well within the desired ranges for good oral bioavailability.

Concluding Perspectives and Future Research Directions

Current Understanding of 3-Morpholin-4-ylquinolin-6-ol and Analogues

While specific research on this compound is limited in publicly available literature, extensive studies on its analogues provide significant insights into the structure-activity relationships (SAR) and therapeutic potential of this class of compounds. The core quinoline (B57606) structure can be readily modified, allowing for the synthesis of a diverse library of derivatives. mdpi.com The morpholine (B109124) group is known to improve solubility, membrane permeability, and target interactions, making it a valuable addition in drug design. mdpi.com

Research has demonstrated that the biological activity of quinoline-morpholine derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the introduction of chloro and fluoro substituents on certain quinoline-morpholine hybrids has been shown to result in potent anticancer activity. researchgate.net The length and composition of linkers between the quinoline and morpholine moieties also play a crucial role in determining the inhibitory potency against specific biological targets. semanticscholar.org

Emerging Therapeutic Applications and Potential Targets

The primary therapeutic area for quinoline-morpholine derivatives is oncology, with a growing body of evidence supporting their potential as anticancer agents. researchgate.net These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition: A significant number of quinoline-based compounds have been developed as kinase inhibitors, which are critical for treating various cancers by disrupting signaling pathways that drive tumor growth. nih.gov Several FDA-approved kinase inhibitors contain the quinoline scaffold. nih.gov Analogues of this compound have shown inhibitory activity against several kinases, including:

mTOR (mammalian target of rapamycin): Morpholine-substituted tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors. mdpi.com The mTOR pathway is a central regulator of cell growth and is often dysregulated in cancers like lung cancer. mdpi.com

Pim-1 Kinase: This kinase is another potential target for quinoline derivatives in the context of prostate cancer. researchgate.net

c-Met Tyrosine Kinase: A quinoline-4-amine derivative has demonstrated inhibitory activity against the c-Met tyrosine kinase. nih.gov

Topoisomerase Inhibition: Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which share structural similarities with the broader class of compounds, have been identified as moderate topoisomerase I inhibitors. nih.gov

Beyond cancer, quinoline-morpholine derivatives have also been investigated for their antimicrobial properties . They have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. medcraveonline.comjocpr.comnih.gov The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase. medcraveonline.com

The following table summarizes the in vitro activity of selected quinoline-morpholine analogues against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound 10e A549 (Lung)0.033 ± 0.003 mdpi.com
Compound 10h MCF-7 (Breast)0.087 ± 0.007 mdpi.com
Compound 10d A549 (Lung)0.062 ± 0.01 mdpi.com
Compound 10d MCF-7 (Breast)0.58 ± 0.11 mdpi.com
Compound 10d MDA-MB-231 (Breast)1.003 ± 0.008 mdpi.com
Chloro substituent hybrid MDA-MB-231 (Breast)17.20 ± 0.09 researchgate.net
Fluoro substituent hybrid MDA-MB-231 (Breast)23.56 ± 0.09 researchgate.net
Compound 11g AChE (Acetylcholinesterase)1.94 ± 0.13 semanticscholar.org
Compound 12n c-Met kinase0.030 ± 0.008 nih.gov
Compound 14m NCI-60 Panel (Mean)1.26 nih.gov

Advanced Methodologies for Compound Optimization

The development of more potent and selective quinoline-morpholine derivatives relies on advanced synthetic and computational methodologies.

Synthesis:

Multicomponent Reactions: These reactions allow for the efficient synthesis of complex molecules like quinoline derivatives in a single step from simple starting materials. rsc.org

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of quinoline-based compounds. mdpi.comjocpr.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, has been successfully employed to create novel quinoline-morpholine coupled 1,2,3-triazole hybrids. researchgate.netresearchgate.net

Green Chemistry Approaches: The use of environmentally friendly catalysts and solvents, such as water and ethanol, is a growing trend in the synthesis of quinoline derivatives to minimize waste and energy consumption. researchgate.net

Computational Design:

Molecular Docking and Dynamics: These in silico tools are crucial for predicting how a compound will bind to its biological target, allowing for the rational design of more effective inhibitors. mdpi.com They help in understanding the key interactions between the ligand and the active site of the protein.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. medcraveonline.com These models are instrumental in predicting the activity of new, unsynthesized compounds and in guiding the optimization of lead compounds.

Strategic Research Avenues for Next-Generation Quinoline-Morpholine Derivatives

Future research in this area should focus on several key strategies to advance the development of next-generation quinoline-morpholine therapeutics.

Targeted Library Design: Leveraging the insights from SAR and computational studies, the design and synthesis of focused libraries of analogues can lead to the identification of compounds with improved potency and selectivity for specific biological targets. nih.gov This includes exploring a wider range of substitutions on the quinoline ring and modifying the linker between the two heterocyclic systems.

Multi-Target Ligands: Designing single molecules that can interact with multiple biological targets is a promising strategy, particularly in complex diseases like cancer. tandfonline.com Future research could explore the development of quinoline-morpholine derivatives that simultaneously inhibit multiple kinases in a cancer-related pathway.

Hybrid Molecules: The concept of molecular hybridization, which involves combining two or more pharmacophores, can lead to compounds with synergistic or additive effects. researchgate.net Creating hybrids of quinoline-morpholine with other known anticancer or antimicrobial agents could result in novel therapeutics with enhanced efficacy.

Exploration of New Therapeutic Areas: While the primary focus has been on cancer and infectious diseases, the diverse biological activities of quinoline derivatives suggest their potential in other areas. For instance, some quinoline-based compounds have shown potential in treating neurodegenerative diseases like Alzheimer's. tandfonline.com Future studies could investigate the neuroprotective effects of this compound analogues.

Advanced Drug Delivery Systems: Overcoming challenges such as low bioavailability will be crucial for the clinical translation of these compounds. researchgate.net The exploration of advanced drug delivery strategies, such as encapsulation in nanoparticles, could improve the pharmacokinetic profiles of promising quinoline-morpholine derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.